3'-Methyl-1,3'-biazetidine,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Methyl-1,3’-biazetidine, trifluoroacetic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of trifluoroacetic acid in the compound enhances its stability and reactivity, making it a valuable intermediate in chemical synthesis.
Vorbereitungsmethoden
The synthesis of 3’-Methyl-1,3’-biazetidine, trifluoroacetic acid involves several steps. One common method includes the reaction of a suitable azetidine precursor with trifluoroacetic acid under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
3’-Methyl-1,3’-biazetidine, trifluoroacetic acid undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3’-Methyl-1,3’-biazetidine, trifluoroacetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3’-Methyl-1,3’-biazetidine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions . Its reactivity is influenced by the presence of the trifluoroacetic acid group, which can stabilize reaction intermediates and facilitate the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
3’-Methyl-1,3’-biazetidine, trifluoroacetic acid can be compared with other azetidine derivatives, such as:
Eigenschaften
Molekularformel |
C9H15F3N2O2 |
---|---|
Molekulargewicht |
240.22 g/mol |
IUPAC-Name |
3-(azetidin-1-yl)-3-methylazetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H14N2.C2HF3O2/c1-7(5-8-6-7)9-3-2-4-9;3-2(4,5)1(6)7/h8H,2-6H2,1H3;(H,6,7) |
InChI-Schlüssel |
XBCMKHPHEGZEQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNC1)N2CCC2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.